molecular formula C24H23ClN2O4S B11635809 Ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-4-methyl-2-{[(2-methylphenyl)carbonyl]amino}thiophene-3-carboxylate

Ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-4-methyl-2-{[(2-methylphenyl)carbonyl]amino}thiophene-3-carboxylate

Cat. No.: B11635809
M. Wt: 471.0 g/mol
InChI Key: IHCXZBXDBYJMFE-UHFFFAOYSA-N
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Description

ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-4-METHYL-2-(2-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are sulfur-containing heterocycles that are widely used in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-4-METHYL-2-(2-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include substituted anilines, thiophene derivatives, and various reagents for functional group transformations. Common synthetic routes may involve:

    Nitration and Reduction: Nitration of a substituted aniline followed by reduction to obtain the corresponding amine.

    Acylation: Acylation of the amine with an appropriate acid chloride to introduce the carbamoyl group.

    Cyclization: Formation of the thiophene ring through cyclization reactions involving sulfur sources and appropriate catalysts.

    Esterification: Introduction of the ethyl ester group through esterification reactions using ethanol and acid catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-4-METHYL-2-(2-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

    Catalysts: Acid catalysts for esterification, base catalysts for hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-4-METHYL-2-(2-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial agents.

    Biological Studies: It can be used as a probe to study biological pathways and molecular interactions due to its ability to interact with various biological targets.

    Material Science: The compound’s properties may be exploited in the development of novel materials with specific electronic or optical characteristics.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the exploration of new chemical reactions and mechanisms.

Mechanism of Action

The mechanism of action of ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-4-METHYL-2-(2-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity and affecting metabolic pathways.

    Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signal transduction pathways.

    DNA Intercalation: Inserting itself between DNA base pairs, potentially affecting gene expression and cellular functions.

Comparison with Similar Compounds

ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-4-METHYL-2-(2-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives, such as:

    ETHYL 5-[(2-CHLOROBENZOYL)AMINO]-3-METHYLBENZO[B]THIOPHENE-2-CARBOXYLATE: Similar in structure but with different substituents, leading to variations in biological activity and chemical reactivity.

    5-CHLORO-2-METHOXY-N-[2-(4-SULFAMOYLPHENYL)ETHYL]BENZAMIDE: Another thiophene derivative with distinct functional groups, used in different research applications.

    ETHYL 2-(3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL)-2,2-DIFLUOROACETATE:

The uniqueness of ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-4-METHYL-2-(2-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C24H23ClN2O4S

Molecular Weight

471.0 g/mol

IUPAC Name

ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-4-methyl-2-[(2-methylbenzoyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C24H23ClN2O4S/c1-5-31-24(30)19-15(4)20(22(29)26-18-12-8-11-17(25)14(18)3)32-23(19)27-21(28)16-10-7-6-9-13(16)2/h6-12H,5H2,1-4H3,(H,26,29)(H,27,28)

InChI Key

IHCXZBXDBYJMFE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C(=CC=C2)Cl)C)NC(=O)C3=CC=CC=C3C

Origin of Product

United States

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